REACTION_CXSMILES
|
[C:1]([C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[C:13]([CH3:16])[CH2:14][OH:15])=[CH:8][CH:7]=1)([CH2:4][CH3:5])([CH3:3])[CH3:2].[H][H]>[Pd]>[C:1]([C:6]1[CH:7]=[CH:8][C:9]([CH2:12][CH:13]([CH3:16])[CH2:14][OH:15])=[CH:10][CH:11]=1)([CH2:4][CH3:5])([CH3:2])[CH3:3]
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Name
|
|
Quantity
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70 g
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Type
|
reactant
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Smiles
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C(C)(C)(CC)C1=CC=C(C=C1)C=C(CO)C
|
Name
|
alcohol
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Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
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7 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
The catalyst is subsequently filtered
|
Type
|
CUSTOM
|
Details
|
the alcohol is evaporated
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Type
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DISTILLATION
|
Details
|
By distillation there
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)C1=CC=C(C=C1)CC(CO)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |